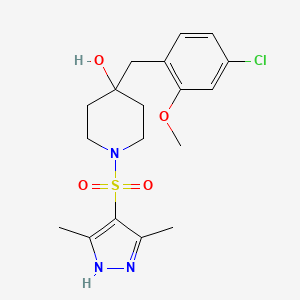

![molecular formula C29H30N6O5 B10837159 4-(4-(cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-N-(2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B10837159.png)

4-(4-(cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-N-(2-hydroxyethyl)-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベータアドレナリン受容体キナーゼ1(GRK2)およびベータアドレナリン受容体キナーゼ2(GRK3)の阻害剤です 。これらのキナーゼは、さまざまな生理学的プロセスにおいて重要な役割を果たすGタンパク質共役受容体(GPCR)の調節に関与しています。

準備方法

化合物101の合成は、コア構造の調製から始まり、その後さまざまな官能基が導入されるいくつかのステップを伴います。合成経路には通常、求核置換反応、縮合反応、環化反応などの一般的な有機反応の使用が含まれます。 温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を実現するために最適化されています 。

化学反応の分析

化合物101は、次のようなさまざまな種類の化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴います。使用される一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: この反応は、水素の添加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

科学研究への応用

化合物101は、次のような幅広い科学研究への応用を持っています。

化学: さまざまな生化学経路におけるGRK2とGRK3の機能を研究するためのツール化合物として使用されます。

生物学: 細胞シグナル伝達と調節におけるGPCRの役割を調査するために使用されます。

医学: 心血管疾患や癌など、GPCRの調節異常と関連する疾患の治療に、潜在的な治療的用途があります。

科学的研究の応用

Compound 101 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the function of GRK2 and GRK3 in various biochemical pathways.

Biology: It is used to investigate the role of GPCRs in cellular signaling and regulation.

Medicine: It has potential therapeutic applications in the treatment of diseases related to GPCR dysregulation, such as cardiovascular diseases and cancer.

Industry: It is used in the development of new drugs and therapeutic agents targeting GPCRs .

作用機序

化合物101は、GRK2とGRK3の活性を阻害することでその効果を発揮します。これらのキナーゼは、活性化されたGPCRの脱感作に関与しており、細胞シグナル伝達の調節における重要なステップです。GRK2とGRK3を阻害することで、化合物101はGPCRの活性を調節し、さまざまな生理学的プロセスに影響を与えることができます。 関与する分子標的と経路には、ベータアドレナリン受容体シグナル伝達経路とμオピオイド受容体シグナル伝達経路が含まれます 。

類似化合物との比較

化合物101は、GRK2とGRK3に対する選択性においてユニークです。類似化合物には、次のような他のGRK阻害剤が含まれます。

化合物102: 異なる化学構造ですが、類似の生物活性を持つ別のGRK阻害剤。

特性

分子式 |

C29H30N6O5 |

|---|---|

分子量 |

542.6 g/mol |

IUPAC名 |

4-[[4-cyclopentyloxy-5-(2-methyl-1,3-benzoxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-(2-hydroxyethyl)-3-methoxybenzamide |

InChI |

InChI=1S/C29H30N6O5/c1-16-32-22-9-7-17(13-24(22)39-16)20-15-31-26-25(20)28(40-19-5-3-4-6-19)35-29(34-26)33-21-10-8-18(14-23(21)38-2)27(37)30-11-12-36/h7-10,13-15,19,36H,3-6,11-12H2,1-2H3,(H,30,37)(H2,31,33,34,35) |

InChIキー |

DUZMKFLMNMTYDM-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=C(O1)C=C(C=C2)C3=CNC4=C3C(=NC(=N4)NC5=C(C=C(C=C5)C(=O)NCCO)OC)OC6CCCC6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

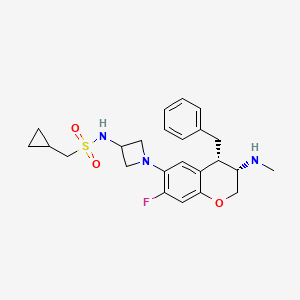

![N-[1-[3-(azetidin-1-yl)-4-benzyl-chroman-6-yl]azetidin-3-yl]-1-methyl-imidazole-4-sulfonamide](/img/structure/B10837076.png)

![N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-7-morpholin-4-yl-1,5-naphthyridine-2-carboxamide](/img/structure/B10837079.png)

![(5'S)-5-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B10837086.png)

![4-(6-(6-(Piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B10837107.png)

![3-[(Biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid](/img/structure/B10837109.png)

![N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide](/img/structure/B10837115.png)

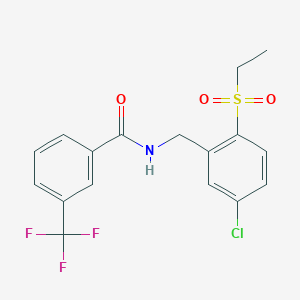

![5-cyclopropyl-N-cyclopropylsulfonyl-4-[(3R)-1-[2-(3,5-dichlorophenyl)propan-2-yl]piperidin-3-yl]oxy-2-fluorobenzamide](/img/structure/B10837128.png)

![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-(2-methyl-6-pentan-3-ylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10837136.png)

![(3R,4S)-4-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-amine](/img/structure/B10837144.png)

![2-Amino-2-[5-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol](/img/structure/B10837158.png)

![2-[5-(4-bromophenyl)-1H-pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B10837162.png)